4-(4-fluorophenoxy)benzenesulfonic Acid
Description
4-(4-Fluorophenoxy)benzenesulfonic acid is a sulfonic acid derivative characterized by a fluorophenoxy substituent attached to the benzene ring at the para position relative to the sulfonic acid group. The fluorine atom in the phenoxy moiety enhances the compound's electronic properties due to its electronegativity, which may influence acidity, solubility, and reactivity. Fluorinated aromatic sulfonic acids are often explored for their stability, biological activity, and utility in synthesis .
Properties
Molecular Formula |
C12H9FO4S |
|---|---|
Molecular Weight |
268.26 g/mol |
IUPAC Name |
4-(4-fluorophenoxy)benzenesulfonic acid |
InChI |
InChI=1S/C12H9FO4S/c13-9-1-3-10(4-2-9)17-11-5-7-12(8-6-11)18(14,15)16/h1-8H,(H,14,15,16) |
InChI Key |
WRHVOZDHNZPGNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC=C(C=C2)S(=O)(=O)O)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The properties of benzenesulfonic acid derivatives are heavily influenced by substituents. Below is a comparative analysis of 4-(4-fluorophenoxy)benzenesulfonic acid with structurally related compounds:
Physicochemical Properties
- Acidity : The sulfonic acid group (-SO₃H) confers strong acidity (pKa ~0–1). Substituents like fluorine (electron-withdrawing) further enhance acidity compared to hydroxy or methoxy groups (electron-donating) .
- Solubility: Fluorophenoxy and pyridinyloxy groups may reduce water solubility compared to hydroxy-substituted analogs, which are highly water-soluble .
- Thermal Stability : Derivatives with rigid substituents (e.g., benzimidazol, azo) exhibit higher melting points (>300°C) , while aliphatic substituents lower thermal stability.
Environmental and Industrial Relevance
- Biodegradation: BP-4, a sulfonated UV filter, is efficiently degraded in BAF systems via hydroxylation and desulfonation . Fluorophenoxy groups may resist degradation due to fluorine’s stability, necessitating specialized treatment.
- Material Science: Azo-benzenesulfonic acids are used in photoresponsive polymers (e.g., molecularly imprinted polymers) for smart separation systems . Fluorophenoxy variants could improve light-responsive behavior.
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